Product packaging for 6-Methyl-4-phenoxypyrimidine 1-oxide(Cat. No.:CAS No. 55271-91-5)

6-Methyl-4-phenoxypyrimidine 1-oxide

Cat. No.: B372563
CAS No.: 55271-91-5
M. Wt: 202.21g/mol
InChI Key: URORUXWXWPYDDM-UHFFFAOYSA-N
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Description

6-Methyl-4-phenoxypyrimidine 1-Oxide is a chemical scaffold of significant interest in advanced medicinal chemistry and neuroscience research. Its core value lies in its role as a key intermediate and functional moiety in the exploration of positive allosteric modulators (PAMs) for ionotropic glutamate receptors, particularly the AMPA receptor (AMPAR) . The AMPA receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system, and PAMs are investigated for their potential to improve cognitive function and provide neuroprotective effects in neurodegenerative disorders . The pyrimidine N-oxide structure is instrumental in this field, as it forms part of novel bivalent ligands designed to fit the U-shaped allosteric binding site of the receptor, potentially leading to enhanced potency . Furthermore, this compound serves as a valuable building block in synthetic organic chemistry. It has been used in studies investigating the behavior of pyrimidine N-oxides under basic conditions, where they can undergo interesting transformations such as ring contraction to isoxazole derivatives when reacting with strong nucleophiles . This makes it a versatile reagent for constructing diverse heterocyclic systems and probing reaction mechanisms. Researchers utilize this compound to develop new compounds for probing AMPAR function and for exploring novel synthetic pathways in heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B372563 6-Methyl-4-phenoxypyrimidine 1-oxide CAS No. 55271-91-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55271-91-5

Molecular Formula

C11H10N2O2

Molecular Weight

202.21g/mol

IUPAC Name

6-methyl-1-oxido-4-phenoxypyrimidin-1-ium

InChI

InChI=1S/C11H10N2O2/c1-9-7-11(12-8-13(9)14)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

URORUXWXWPYDDM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=[N+]1[O-])OC2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC=[N+]1[O-])OC2=CC=CC=C2

Origin of Product

United States

Reactivity and Reaction Mechanisms of 6 Methyl 4 Phenoxypyrimidine 1 Oxide and Pyrimidine N Oxides

General Reaction Classes of Pyrimidine (B1678525) N-Oxides

The presence of the N-oxide group in pyrimidine derivatives introduces a dipole, which, along with the lone pair of electrons on the oxygen atom, dictates the molecule's reactivity towards both electrophiles and nucleophiles. This activation facilitates a range of reactions, including nucleophilic additions and substitutions, deoxygenation, and rearrangements.

Nucleophilic Additions and Substitutions

The N-oxide function significantly enhances the electrophilicity of the pyrimidine ring, particularly at the C(2) and C(4) positions. This increased reactivity allows for nucleophilic attack at these sites, leading to a variety of substitution products.

The N-oxide group renders the pyrimidine ring electron-deficient, making it susceptible to nucleophilic attack. The C(2) and C(4) positions are particularly activated towards such reactions. This is because the canonical forms of pyrimidine N-oxide show a partial positive charge at these positions. The reactivity of these positions is influenced by the substitution pattern on the ring. For instance, in saturated pyrimidines, the C(4) position can become a "hot spot" for water addition-elimination reactions via a tetrahedral intermediate. acs.org While direct studies on 6-Methyl-4-phenoxypyrimidine 1-oxide are not extensively documented in this specific context, the general principles of pyrimidine N-oxide chemistry suggest that it would be reactive towards nucleophiles at the C(2) and C(6) positions, with the phenoxy group at C(4) being a potential leaving group under certain conditions. The presence of the methyl group at C(6) may also influence the regioselectivity of the attack.

In a broader context, the functionalization of pyridine (B92270) N-oxides, which are structurally related to pyrimidine N-oxides, often occurs at the C2 position. This regioselectivity is thought to arise from electrostatic interactions between the pyridinium (B92312) N-oxide and the radical precursor. nih.gov Similar interactions could be expected to influence the reactivity of pyrimidine N-oxides.

The removal of the N-oxide oxygen, or deoxygenation, is a common and synthetically useful reaction of pyrimidine N-oxides. This transformation is often necessary to obtain the parent heterocycle after the N-oxide has been used to direct other reactions. cdnsciencepub.com A variety of reagents can accomplish this, with phosphorus trichloride (B1173362) (PCl₃) and zinc dust being classical examples.

The deoxygenation with phosphorus trichloride is a widely used method. For instance, in the context of pyridine N-oxides, PCl₃ has been employed as a reducing agent. nih.gov Similarly, zinc dust, often in the presence of an acid like acetic acid, is a common reducing agent for N-oxides. cdnsciencepub.com These methods are generally effective, but the choice of reagent can depend on the other functional groups present in the molecule to avoid undesired side reactions.

Modern methods for deoxygenation have also been developed, including photocatalytic systems. For example, a rhenium-based photocatalyst has been shown to be effective for the deoxygenation of pyridine N-oxides under mild conditions. nih.gov Another approach utilizes visible light-mediated metallaphotoredox catalysis with Hantzsch esters as the stoichiometric reductants. researchgate.net Palladium-catalyzed transfer oxidation of trialkylamines has also been reported as a convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives. wikipedia.org Furthermore, a sustainable method employing iodide as a catalyst, regenerated by formic acid, has been developed for the deoxygenation of heterocyclic N-oxides. rsc.org

Reagent/MethodConditionsComments
Phosphorus Trichloride (PCl₃)VariesA common and effective reagent.
Zinc DustOften with acetic acidA classical and widely used method.
Rhenium PhotocatalystAmbient conditionsA modern, mild photocatalytic approach. nih.gov
Palladium CatalysisMicrowave or conventional heatingChemoselective method using trialkylamines. wikipedia.org
Iodide/Formic AcidSustainableEnvironmentally friendly approach. rsc.org

The oxygen atom of the N-oxide group is nucleophilic and can be alkylated by various alkylating agents. The site of alkylation, whether on the nitrogen or the oxygen, can be influenced by the nature of the alkylating agent, following principles like the Hard-Soft Acid-Base (HSAB) theory in some cases, though this is not always predictive. nih.gov For pyrimidine N-oxide, O-methylation has been observed to be favored with MeOTf. nih.gov

Exclusive O-alkylation has been reported for pyrimidine N-oxide with hard alkylating agents like dimethylsulfate. nih.gov This reaction forms a pyridinium salt, which can then undergo further reactions. The resulting O-alkylated intermediate can be susceptible to nucleophilic attack, leading to the substitution of the alkoxy group.

Rearrangement Reactions

Pyrimidine N-oxides can undergo various rearrangement reactions, often promoted by reagents like acetic anhydride. The Boekelheide rearrangement is a notable example.

The Boekelheide rearrangement is a reaction of α-picoline-N-oxides, and by extension, related heterocyclic N-oxides with a methyl group adjacent to the N-oxide, that results in the formation of hydroxymethyl derivatives. fu-berlin.de The reaction is typically carried out with acetic anhydride. fu-berlin.de

A detailed investigation into the acetic anhydride-promoted reaction of a model pyrimidine N-oxide to the corresponding 4-acetoxymethyl-substituted derivative has provided significant insights into the mechanism. wikipedia.org This study revealed that the reaction is not always a straightforward concerted process. The formation of various side products suggested the involvement of radical intermediates. wikipedia.org

The proposed mechanism for the Boekelheide rearrangement can proceed through different pathways. A concerted researchgate.netresearchgate.net-sigmatropic rearrangement is one possibility. nih.gov However, experimental evidence, such as the incorporation of solvent fragments into the products when the reaction is performed in solvents that can easily donate hydrogen atoms, points towards the participation of radical species. wikipedia.org For example, when the rearrangement of a model pyrimidine N-oxide was conducted in toluene, a product incorporating a benzyl (B1604629) radical from the solvent was observed. nih.gov

The generation of carbon-centered radicals from the photochemical decomposition of N-(acyloxy)-2-thiopyridones (Barton esters) is a well-known process. researchgate.net While state-of-the-art methods using pyridine N-oxide derivatives as radical precursors have shown some limitations in intermolecular reactivity, the potential for radical generation from pyrimidine N-oxides under various conditions is an active area of research. researchgate.net The study of pyrimidine nucleobase radical reactivity is also crucial in understanding DNA and RNA damage.

Allyloxypyridine N-Oxide Rearrangements (e.g., Concertedyoutube.comresearchgate.netandyoutube.comyoutube.comSigmatropic Rearrangements)

While not a pyrimidine, the study of allyloxypyridine N-oxides provides a valuable model for understanding sigmatropic rearrangements in N-oxide systems. The thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxides is a notable example, proceeding through competing concerted pathways. rsc.org This process typically yields two main products: N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. umich.edu

The formation of these products is rationalized through two distinct pericyclic reactions: a youtube.comrsc.org sigmatropic rearrangement and a wur.nlwur.nl sigmatropic rearrangement. rsc.orgumich.edu These transformations are regiospecific, and their periselectivity can be influenced by factors such as solvent effects, temperature, and the nature of substituents on the pyridine ring. rsc.org The concerted nature of these rearrangements involves a cyclic transition state where bonds are broken and formed simultaneously. nih.govdalalinstitute.com

Rearrangement Type Description Product Type
youtube.comrsc.org Sigmatropic A concerted rearrangement where one group migrates across a four-atom system.N-allyloxy-2-pyridone
wur.nlwur.nl Sigmatropic A concerted rearrangement involving a six-membered cyclic transition state (e.g., Claisen or Cope rearrangement). nih.gov3-allyl-N-hydroxy-2-pyridone

This table summarizes the sigmatropic rearrangements observed in allyloxypyridine N-oxides.

Ring Transformation and Ring Contraction Processes

Pyrimidine N-oxides are susceptible to reactions that alter the core heterocyclic structure, leading to either the formation of different ring systems or the contraction to smaller rings. These transformations are often initiated by nucleophilic attack on the electron-deficient pyrimidine ring. wur.nl

A significant reaction of pyrimidine N-oxides is their conversion into five-membered heterocyclic rings, particularly isoxazoles. wur.nl This ring contraction can be achieved under various conditions. For instance, the hydrolysis of certain pyrimidine N-oxides can lead to the formation of isoxazole (B147169) derivatives. acs.org

A common method involves the reaction of pyrimidine N-oxides with hydroxylamine (B1172632). wur.nl The mechanism is proposed to start with the nucleophilic addition of hydroxylamine to the C(6) position of the pyrimidine ring. This is followed by the opening of the pyrimidine ring through the cleavage of the C-N bond, forming an open-chain intermediate which then cyclizes to the isoxazole ring. wur.nl Isoxazoles are aromatic, five-membered heterocycles containing one oxygen and one nitrogen atom adjacent to each other. youtube.comwikipedia.org

Degenerate ring transformations are processes in which the fundamental heterocyclic ring system is regenerated, but with the incorporation of an atom from the reacting nucleophile. wur.nl This type of reaction has been observed in N-alkylpyrimidinium salts, where a ring nitrogen atom is exchanged for a nitrogen atom from the nucleophile, such as the amide ion. wur.nl While not a ring contraction, this process highlights the dynamic nature of the pyrimidine ring under nucleophilic conditions and involves ring-opening and subsequent ring-closure steps.

Electrophilic Substitution Reactions (e.g., Nitration, Halogenation)

The N-oxide group acts as an activating group for electrophilic substitution on the pyridine ring, and this effect extends to pyrimidine N-oxides. davuniversity.org The oxygen atom of the N-oxide can donate electron density to the ring through resonance, making the ring more susceptible to attack by electrophiles. However, under the strongly acidic conditions often required for reactions like nitration, the N-oxide oxygen is protonated. This protonated species is strongly deactivated towards electrophilic attack. rsc.org

Despite this, electrophilic substitutions such as nitration and halogenation are possible. For pyridine N-oxide, nitration with a mixture of sulfuric and nitric acid typically occurs at the 4-position. davuniversity.org Computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) suggest that while the ortho-nitro compound might be the kinetic product, the para-substituted product is the experimentally observed one, potentially due to solvation effects. rsc.org Halogenation of pyridine N-oxides can also be achieved, often with reagents like phosphorus oxychloride or sulfuryl chloride, leading to substitution at the 2- and 4-positions. youtube.comscripps.edu

Specific Reactivity Profile of this compound

The reactivity of this compound is dictated by the interplay of the N-oxide functionality and the substituents on the pyrimidine ring. The methyl group at position 6 and the phenoxy group at position 4 influence the electronic properties and steric accessibility of the ring carbons.

Ring Contraction to 5-Amino-3-methylisoxazole (B44965) (e.g., Reaction with Potassium Amide in Liquid Ammonia)

A key reaction of substituted pyrimidine N-oxides is their ring contraction to isoxazole derivatives. Specifically, 4-substituted-6-methylpyrimidine 1-oxides can undergo ring contraction to form 5-amino-3-methylisoxazoles. This transformation can be effectively carried out using a strong nucleophile like potassium amide (KNH₂) in liquid ammonia (B1221849) (NH₃) at low temperatures, such as -33°C. wur.nl

The reaction is believed to proceed through a nucleophilic attack of the amide ion at the C(6) position of the pyrimidine ring, followed by ring opening and subsequent recyclization to form the more stable five-membered isoxazole ring. wur.nl The formation of 5-amino-3-methylisoxazole from 3-aminocrotononitrile (B73559) and hydroxylamine hydrochloride is a known synthetic route for this isoxazole derivative. nih.gov The reaction of purines with potassium amide in liquid ammonia, known as the Chichibabin reaction, results in amination at the 6-position without ring opening, demonstrating the potent nucleophilicity of the amide ion. wur.nl

Reactant Reagents Product Reaction Type
This compoundPotassium Amide (KNH₂), Liquid Ammonia (NH₃)5-Amino-3-methylisoxazoleNucleophilic Ring Contraction

This table outlines the specific ring contraction reaction of this compound.

Mechanistic Investigations of Nucleophilic Attack Specific to this compound (e.g., Amide Ion Addition to C(2))

The pyrimidine N-oxide ring is activated towards nucleophilic attack at the carbon atoms adjacent (C2, C6) and para (C4) to the N-oxide function. While extensive research on the nucleophilic substitution of various pyrimidine N-oxides exists, specific mechanistic studies on this compound are not extensively detailed in the available literature. However, the general principles of nucleophilic attack on the pyrimidine N-oxide scaffold can be applied to understand its reactivity.

The N-oxide group significantly enhances the electrophilicity of the pyrimidine ring, making it susceptible to attack by nucleophiles. nih.gov In the case of this compound, the C2 and C6 positions are particularly activated. The addition of a nucleophile, such as an amide ion (NH₂⁻), would be expected to proceed via a Meisenheimer-like intermediate.

In a hypothetical reaction with an amide ion, the nucleophile would attack the electron-deficient C2 carbon, leading to the formation of a tetrahedral intermediate. Subsequent rearomatization of the ring, often involving the loss of a leaving group or an oxidation step, would yield the final substituted product. The presence of the N-oxide is crucial, as it not only activates the ring towards attack but can also be subsequently removed to afford the neutral pyrimidine derivative.

Analysis of Aminodechlorination Pathways and their Exclusion in Specific Reactions

Aminodechlorination is a common reaction pathway for chloro-substituted pyrimidines and their N-oxides. This reaction involves the nucleophilic displacement of a chloride ion by an amine. In the context of this compound, this specific pathway is not directly applicable as the compound does not possess a chloro substituent.

However, the principles of aminodechlorination are relevant when considering the synthesis and reactivity of related chloro-substituted pyrimidine N-oxides. For example, the synthesis of 4-amino-6-methylpyrimidine 1-oxide has been achieved through the reaction of 4-chloro-6-methylpyrimidine (B1361110) 1-oxide with potassium amide in liquid ammonia. cdnsciencepub.com This demonstrates the feasibility of nucleophilic aromatic substitution on the pyrimidine N-oxide ring.

In reactions where a phenoxy group is present, such as in this compound, the phenoxy group itself can act as a leaving group in nucleophilic substitution reactions, albeit generally being a poorer leaving group than chloride. The exclusion of an aminodechlorination pathway in reactions of this compound is therefore a direct consequence of its molecular structure, which lacks a chlorine atom.

Influence of Substituents on Reaction Regioselectivity and Overall Reactivity

The reactivity and regioselectivity of nucleophilic attack on the pyrimidine N-oxide ring are significantly influenced by the nature and position of the substituents. In this compound, the methyl and phenoxy groups play a crucial role in directing the outcome of chemical reactions.

The position of N-oxidation in unsymmetrical pyrimidines is also dictated by the substituents. N-oxidation tends to occur at the nitrogen atom that is para to a strong electron-donating group. cdnsciencepub.com In the case of 4-substituted-6-methylpyrimidines, the N-oxide is formed exclusively at the N1 position, which is para to the substituent at C4 and ortho to the methyl group at C6. cdnsciencepub.com This indicates that the directing effect of the C4 substituent is the controlling factor.

The combination of the methyl and phenoxy groups in this compound creates a specific electronic and steric environment that dictates its reactivity. The N-oxide at the N1 position activates the C2 and C6 positions for nucleophilic attack. However, the steric bulk of the methyl group at C6 would likely direct nucleophiles preferentially to the C2 position. The electron-withdrawing inductive effect of the phenoxy group at C4 further enhances the electrophilicity of the ring, particularly at the C2 and C6 positions.

Table of Substituent Effects on Pyrimidine N-Oxide Reactivity

SubstituentPositionElectronic EffectInfluence on Nucleophilic Attack
MethylC6Electron-donating (Inductive)Steric hindrance at C6; minor electronic deactivation at C2/C4
PhenoxyC4Electron-withdrawing (Inductive) > Electron-donating (Resonance)Activation of the ring, particularly at C2 and C6
N-OxideN1Strong electron-withdrawingStrong activation of C2 and C6 positions

Computational and Theoretical Investigations of 6 Methyl 4 Phenoxypyrimidine 1 Oxide and Pyrimidine N Oxides

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of pyrimidine (B1678525) N-oxides. These methods allow for a detailed understanding of the molecule's preferred three-dimensional structure and its inherent stability.

The precise determination of a molecule's geometry is the first step in most computational studies. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset (MP2) perturbation theory are commonly employed for geometry optimization. researchgate.net These calculations, when combined with robust basis sets such as 6-311++G** or def2TZVPP, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

For 6-Methyl-4-phenoxypyrimidine 1-oxide, conformational analysis is crucial to understand the spatial arrangement of the phenoxy group relative to the pyrimidine ring. The rotational barrier around the C-O-C bond can be calculated to identify the most stable conformers. Computational analysis of related pyrimidine derivatives has shown that planar structures are often favored. mdpi.com The optimized geometric parameters for a related compound, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, were calculated at the B3LYP/6-31+G(d,p) level, revealing the planarity of the core structure. mdpi.com

Table 1: Calculated Geometric Parameters for a Pyrimidine Derivative using B3LYP/6-31+G(d,p) (Note: Data is for a representative pyrimidine derivative, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, as a model for computational analysis.)

ParameterBond Length (Å) / Angle (°)
Bond Lengths
N1-C21.38
C2-N31.39
N3-C41.33
C4-C51.44
C5-C61.36
C6-N11.38
Bond Angles
C6-N1-C2122.5
N1-C2-N3115.8
C2-N3-C4124.1
N3-C4-C5116.2
C4-C5-C6118.9
C5-C6-N1122.5
Data derived from computational studies on related pyrimidine structures. mdpi.com

The heat of formation (HOF) is a key measure of a molecule's thermodynamic stability. worldscientific.com Computational methods such as DFT, Complete Basis Set (CBS-4M), and Gaussian-n theories (e.g., G3(MP2)) are used to calculate accurate HOF values. worldscientific.com For nitrogen-rich heterocyclic compounds, DFT methods like B3LYP and B3PW91 have demonstrated accuracy in computing reliable HOFs. worldscientific.comresearchgate.net

Studies on pyridine (B92270) N-oxides have shown that the position of substituent groups can significantly influence the HOF. worldscientific.com Generally, heterocyclic N-oxides have positive heats of formation, indicating their high energy content. rsc.org The calculation of HOF for this compound would involve isodesmic reactions, where bond types are conserved on both sides of the reaction to facilitate error cancellation, leading to more reliable energy values. researchgate.net The thermodynamic stability of different isomers or conformers can be compared by examining their relative energies, with lower energy values indicating greater stability. berkeley.edu

Table 2: Representative Calculated Heats of Formation (HOF) for N-Oxide Compounds (Note: This table presents example data for related N-oxide heterocycles to illustrate typical values obtained through computational methods.)

CompoundMethodGas-Phase HOF (kJ/g)
Fused Diamino Pyrimidine Mono-N-OxideG2 Method1.27
Nitrate Salt of Fused Pyrimidine N-OxideG2 Method1.61
4-Nitro-pyridine N-oxideB3PW91/6-31G 0.53
3-Nitro-pyridine N-oxideB3PW91/6-31G0.65
Data sourced from studies on various heterocyclic N-oxides. worldscientific.comrsc.org

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates.

Understanding a chemical reaction requires the identification of transition state (TS) structures and the calculation of the associated activation energy barriers. rsc.org A transition state is a first-order saddle point on the potential energy surface, and its structure can be located using various computational algorithms. Frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving pyrimidine N-oxides, such as rearrangements or nucleophilic additions, computational methods can model the entire reaction profile. acs.org For instance, in a photoredox/pyridine N-oxide catalyzed reaction, DFT calculations were used to map the free energy profile, identifying the rate-determining step and its activation barrier (e.g., 24.3 kcal/mol for a water substitution step). acs.org Such calculations for this compound could predict its reactivity in various transformations.

The reactivity of a molecule is largely governed by its electronic structure, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For radical species, the Singly Occupied Molecular Orbital (SOMO) is of key importance. nih.govyale.edu

The energy and distribution of these orbitals determine how a molecule interacts with other reagents. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. irjweb.com The HOMO-LUMO gap is an indicator of chemical reactivity and stability. wikipedia.org Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.orgirjweb.com For pyrimidine N-oxides, the negative potential is typically localized on the oxygen and ring nitrogen atoms, indicating these as likely sites for electrophilic attack. rsc.org In some radical cations, an interesting phenomenon of SOMO–HOMO level inversion can occur, where the SOMO is no longer the highest in energy, which has significant implications for the radical's redox chemistry. nih.gov

Table 3: Frontier Molecular Orbital Characteristics and Their Implications

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons; high energy indicates higher nucleophilicity.
LUMO Lowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons; low energy indicates higher electrophilicity.
SOMO Singly Occupied Molecular OrbitalThe orbital holding the unpaired electron in a radical species; dictates radical reactivity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. wikipedia.org
Source: General principles of Frontier Molecular Orbital Theory. wikipedia.orgyale.eduirjweb.com

Many reactions of N-oxides proceed through radical intermediates. A prominent example is the Boekelheide rearrangement, a reaction that converts α-alkyl N-oxides into O-acylated hydroxymethyl derivatives. wikipedia.org While traditionally viewed as a concerted rsc.orgrsc.org-sigmatropic rearrangement, recent experimental and computational studies on pyrimidine N-oxides have provided strong evidence for the participation of radical intermediates. nih.govresearchgate.net

High-level quantum chemical calculations show that pathways involving concerted rearrangements, ion pairs, or radical intermediates can be energetically feasible. nih.govresearchgate.net Computational studies can characterize the structure and stability of these proposed radical intermediates, such as a (pyrimidin-4-yl)methyl radical. nih.gov The calculations help to rationalize experimental observations, such as the formation of side products when the rearrangement is performed in solvents that can act as hydrogen atom donors. nih.gov The trapping of a key radical intermediate with reagents like TEMPO further supports the computationally-derived radical mechanism. nih.govresearchgate.net

Theoretical Prediction of Site Selectivity for N-Oxidation

The N-oxidation of unsymmetrical pyrimidines presents a question of regioselectivity, as there are two distinct ring nitrogen atoms that can be oxidized. Computational and theoretical chemistry, supported by experimental findings, provide a framework for predicting the more favorable site of oxidation. The outcome is largely governed by the electronic effects of the substituents on the pyrimidine ring.

In the case of substituted pyrimidines, the site of N-oxidation is preferentially directed by the electronic nature of the substituents. Strong electron-donating groups, such as amino groups, direct oxidation to the nitrogen atom in the para position. cdnsciencepub.com Weaker activating groups, like a methyl group, tend to act as ortho directors. cdnsciencepub.com

For pyrimidines featuring substituents at both the 4- and 6-positions, such as 4-methyl-6-substituted pyrimidines, the directing influence of the group in the para position appears to be the dominant factor. cdnsciencepub.com Experimental studies on the N-oxidation of 4-methyl-6-substituted pyrimidines have shown that the 1-oxide is formed exclusively. cdnsciencepub.com This indicates that the nitrogen at position 1, which is ortho to the methyl group and para to the 6-position substituent, is the favored site of oxidation. cdnsciencepub.com

Applying this principle to 6-Methyl-4-phenoxypyrimidine, the phenoxy group at C4 is para to the N1 nitrogen and ortho to the N3 nitrogen. The methyl group at C6 is ortho to the N1 nitrogen. Based on the established directing effects, the oxidation is predicted to occur at N1, which is para to the electron-directing phenoxy group and ortho to the methyl group, yielding this compound. The presence of an electron-donating group generally increases the nucleophilicity of the ring nitrogens, making the oxidation reaction more feasible, though pyrimidines are known to be less reactive towards N-oxidation than other diazines. cdnsciencepub.com

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For this compound, computational methods provide deep insights into its electronic characteristics through analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) surfaces, and atomic charge distributions.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO, the orbital most likely to accept electrons, represents its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests a more reactive molecule. irjweb.com

For this compound, the electronic landscape is shaped by the pyrimidine core and its substituents. The introduction of the N-oxide group, the methyl group, and the phenoxy group alters the HOMO and LUMO energy levels compared to the parent pyrimidine molecule. researchgate.net

N-Oxide Group : The N-oxide functionality can act as both a π-electron donor and a σ-electron acceptor, which complicates its effect. core.ac.uk Its high polarity significantly influences the electronic distribution. nih.gov

Methyl Group : As an electron-donating group, it generally raises the energy of the HOMO. nih.gov

Phenoxy Group : The oxygen atom's lone pairs can participate in resonance, acting as a π-donor, which would raise the HOMO energy. However, its electronegativity also introduces an inductive electron-withdrawing effect.

Computational studies on similar pyrimidine derivatives show that such substitutions lead to a charge transfer interaction within the molecule, evidenced by the HOMO-LUMO distribution. nih.govresearchgate.net The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. For this compound, the HOMO would be expected to have significant contributions from the phenoxy group and the N-oxide oxygen, while the LUMO would likely be distributed across the pyrimidine ring.

The HOMO-LUMO energy gap can be correlated with reactivity; for instance, a theoretical approach combining FMO theory with the Mayr equation shows a relationship between HOMO energy and nucleophilicity (N) and LUMO energy and electrophilicity (E). pku.edu.cn

Table 1: Representative Calculated Electronic Properties for a Pyrimidine N-Oxide Derivative

Parameter Value (eV) Description
EHOMO -6.45 Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
ELUMO -1.20 Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
Energy Gap (ΔE) 5.25 Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. irjweb.com
Ionization Potential (I) 6.45 The energy required to remove an electron (approximated as -EHOMO). irjweb.com

| Electron Affinity (A) | 1.20 | The energy released when an electron is added (approximated as -ELUMO). irjweb.com |

Note: The values in this table are illustrative for a substituted pyrimidine N-oxide and are based on typical results from DFT calculations found in the literature. Actual values for this compound would require specific computation.

Molecular Electrostatic Potential (MEP) Surfaces and Their Role in Reactivity

Molecular Electrostatic Potential (MEP) surfaces are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netnih.gov The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.netrsc.org Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent intermediate or near-neutral potential. researchgate.net

For this compound, an MEP analysis would highlight several key features:

The most negative potential (red) would be concentrated around the oxygen atom of the N-oxide group, reflecting its high electron density and nucleophilic character. This site would be the primary target for protonation and interaction with electrophiles.

The nitrogen atoms of the pyrimidine ring and the oxygen of the phenoxy group would also exhibit negative potential, though likely less intense than the N-oxide oxygen.

Regions of positive potential (blue) would likely be located around the hydrogen atoms, particularly those on the methyl group and the pyrimidine ring.

The aromatic rings (pyrimidine and phenyl) would show π-regions of negative potential above and below the plane of the rings.

The topography of the MEP surface, including the locations and values of potential minima and maxima, provides a quantitative measure of the molecule's reactivity. rsc.orgacs.org It allows for the prediction of sites for non-covalent interactions, such as hydrogen bonding, and helps explain the regioselectivity of chemical reactions. researchgate.net

Determination of Natural Charge and Atomic Charge Distributions

The distribution of electron density within a molecule can be quantified by calculating atomic charges. Natural Bond Orbital (NBO) analysis is a common computational method used to determine these charges, providing a more chemically intuitive picture than other methods. nih.gov NBO analysis partitions the electron density into localized bonds and lone pairs, and the resulting natural atomic charges reflect the electron-donating and -withdrawing effects of substituents.

In this compound, an NBO analysis is expected to reveal:

A significant negative charge on the oxygen atom of the N-oxide group, consistent with the dative N→O bond.

Negative charges on the ring nitrogen atoms, although the nitrogen involved in the N-oxide bond (N1) would be less negative or even positive due to its formal positive charge in resonance structures.

The carbon atoms attached to electronegative atoms (N1, N3, and the phenoxy oxygen) would carry a partial positive charge.

The methyl group's carbon would have a small negative charge, while its hydrogens would be positively charged.

The phenoxy group would introduce its own charge distribution, with the oxygen being negative and the attached phenyl ring carbons having varied, smaller charges.

Studies on substituted pyridine N-oxides have shown that electron-withdrawing substituents (like -NO₂) and electron-donating substituents (like -CH₃) significantly alter the charge distribution throughout the ring and on the N-oxide group itself. nih.gov This redistribution of electron density directly impacts the molecule's dipole moment, reactivity, and intermolecular interactions. nih.gov

Computational Prediction of Spectroscopic Properties

Computational quantum chemistry has become an indispensable tool for predicting and interpreting spectroscopic data. For complex molecules like this compound, theoretical calculations can provide valuable predictions of NMR chemical shifts, aiding in structure elucidation and assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹H, ¹³C, ¹⁵N)

The prediction of NMR chemical shifts using computational methods, typically Density Functional Theory (DFT), has advanced significantly. github.io The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com For accurate results, it is often necessary to account for solvent effects (e.g., using a Polarizable Continuum Model, PCM) and to perform a Boltzmann-weighted average over multiple low-energy conformers. github.ionih.gov

For this compound, computational predictions would be guided by established trends in pyrimidine and pyridine N-oxide systems:

¹H NMR : The N-oxidation of pyrimidines causes a notable shielding (upfield shift) of the protons at positions 2 and 6, and to a lesser extent at position 4, compared to the parent pyrimidine. cdnsciencepub.com The proton at position 5 is only minimally affected. cdnsciencepub.com Therefore, for the target molecule, H2 would be expected at a lower ppm value than in the non-oxidized precursor. The protons of the methyl and phenoxy groups would have their characteristic shifts, though slightly modulated by the electronic changes in the pyrimidine ring.

¹³C NMR : The carbon atoms in the pyrimidine ring are also affected by N-oxidation. The ipso-carbon (C4 in this case) and other carbons attached to nitrogen show significant changes in their chemical shifts upon substitution and N-oxidation. core.ac.uk In 2-aminopyridine (B139424) N-oxides, for example, the C2 carbon shifts from 138.2 ppm in pyridine N-oxide to 150.69 ppm, showing a strong substituent effect. core.ac.uk Similar significant shifts would be expected for the carbons in this compound.

¹⁵N NMR : Nitrogen chemical shifts are particularly sensitive to the electronic environment. core.ac.ukmdpi.com The chemical shift of the ring nitrogen in pyridine N-oxides is heavily influenced by substituents. core.ac.uk Electron-donating groups generally increase the shielding (more negative ppm value), while electron-withdrawing groups decrease it. core.ac.ukresearchgate.net The N-oxide nitrogen itself has a characteristic chemical shift range. In various substituted aminopyridine N-oxides, the ring nitrogen chemical shift varies between approximately -101 ppm and -127 ppm (referenced to nitromethane). core.ac.uk Computational models have been shown to accurately predict these trends, especially when intermolecular effects in the solid state are considered. mdpi.comresearchgate.net

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted Chemical Shift (ppm) Notes
¹H NMR
H2 ~8.0 - 8.2 Shielded relative to the non-oxidized pyrimidine due to the adjacent N-oxide. cdnsciencepub.com
H5 ~6.8 - 7.0
CH₃ (C6) ~2.5 - 2.7
Phenoxy (ortho) ~7.1 - 7.3
Phenoxy (meta) ~7.4 - 7.6
Phenoxy (para) ~7.2 - 7.4
¹³C NMR
C2 ~150 - 152
C4 ~165 - 168 Highly deshielded due to attachment to two electronegative atoms (N3 and phenoxy O).
C5 ~110 - 115
C6 ~158 - 162 Deshielded due to attachment to N1.
CH₃ (C6) ~20 - 23
Phenoxy (ipso) ~150 - 155
¹⁵N NMR
N1 (N-Oxide) ~-110 to -130 Range typical for substituted pyridine/pyrimidine N-oxides. core.ac.uk

Note: These are estimated values based on data for analogous structures in the literature. cdnsciencepub.comcore.ac.uk Precise values require specific DFT calculations.

Vibrational Assignments from Infrared (IR) and Raman Spectroscopy

The vibrational characteristics of this compound can be understood through a detailed analysis of its Infrared (IR) and Raman spectra. While specific experimental spectra for this exact compound are not widely available in the public domain, a comprehensive understanding can be built by examining the spectroscopic data of structurally related pyrimidine N-oxides, as well as substituted pyridines and benzenes. Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), provide further insights into the assignment of vibrational modes.

The vibrational spectrum of this compound is a composite of the vibrational modes originating from its three key structural components: the pyrimidine N-oxide ring, the methyl group, and the phenoxy group.

A hallmark of pyrimidine N-oxides in IR spectroscopy is the strong absorption band corresponding to the N-O stretching vibration (νN-O). For a range of pyrimidine N-oxides, this band is consistently observed in the region of 1255-1300 cm⁻¹. datapdf.com Another characteristic absorption for these N-oxides appears in the 847-872 cm⁻¹ range. datapdf.com

The presence of the methyl and phenoxy substituents on the pyrimidine N-oxide ring introduces a number of other characteristic vibrations. The interpretation of these is aided by extensive studies on substituted benzenes and pyridines.

Vibrational Modes of the Pyrimidine N-Oxide Ring:

The pyrimidine ring itself gives rise to a series of complex stretching and bending vibrations. The N-oxidation of the pyrimidine ring is known to cause significant shifts in the positions and intensities of these bands compared to the parent pyrimidine.

Vibrational Modes of the Methyl Group:

The methyl group attached at the C6 position of the pyrimidine ring will exhibit characteristic stretching and bending vibrations.

Vibrational Modes of the Phenoxy Group:

The phenoxy group contributes its own set of characteristic vibrations, primarily arising from the phenyl ring and the C-O-C ether linkage.

Detailed Vibrational Assignments:

Based on the analysis of related compounds, a detailed assignment of the expected vibrational frequencies for this compound can be proposed. The following tables summarize the key expected vibrational modes and their approximate frequency ranges in both IR and Raman spectra. It is important to note that the exact positions of these bands can be influenced by the specific chemical environment and physical state of the sample.

Table 1: Expected Infrared (IR) and Raman Vibrational Assignments for this compound

Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3100-3000Medium-WeakMedium-StrongAromatic C-H stretching (phenyl & pyrimidine rings)
3000-2850Medium-WeakMedium-StrongCH₃ stretching (asymmetric and symmetric)
1620-1580Medium-StrongStrongC=C stretching (pyrimidine ring)
1590-1570Medium-StrongStrongC=C stretching (phenyl ring)
1490-1470StrongMediumC=C stretching (phenyl ring)
1465-1440MediumMediumCH₃ asymmetric bending
1385-1370MediumWeakCH₃ symmetric bending
1300-1255StrongMedium-WeakN-O stretching
1260-1230StrongMediumAsymmetric C-O-C stretching
1200-1150MediumMediumIn-plane C-H bending (phenyl & pyrimidine rings)
1050-1010MediumStrongSymmetric C-O-C stretching
880-840Medium-StrongWeakPyrimidine ring breathing / N-Oxide characteristic band
850-750StrongMediumOut-of-plane C-H bending (phenyl ring)

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 6-Methyl-4-phenoxypyrimidine 1-oxide, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments offers a complete picture of its atomic arrangement and electronic distribution.

Proton (¹H) NMR Spectroscopy for Structural Connectivity and Protonated Species

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of protons within a molecule. In this compound, the ¹H NMR spectrum is expected to display distinct signals for the pyrimidine (B1678525) ring protons, the methyl group protons, and the protons of the phenoxy substituent.

The N-oxidation of the pyrimidine ring significantly influences the chemical shifts of the ring protons. Generally, N-oxidation leads to a shielding effect, particularly at the C6 position. acs.org The electron-donating N-oxide group increases electron density at the ortho and para positions relative to the N-oxide, causing the attached protons to resonate at a higher field (lower ppm) compared to the non-oxidized pyrimidine precursor.

The phenoxy group introduces a set of aromatic signals, typically in the range of 7.0–7.5 ppm, corresponding to the ortho, meta, and para protons of the phenyl ring. The methyl group attached to C6 of the pyrimidine ring would appear as a sharp singlet, typically in the upfield region of the spectrum. The two remaining protons on the pyrimidine ring (at C2 and C5) would appear as distinct singlets, with their precise chemical shifts influenced by the electronic effects of the N-oxide, methyl, and phenoxy groups.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (pyrimidine)8.90 - 9.10Singlet
H-5 (pyrimidine)6.70 - 6.90Singlet
-CH₃ (at C6)2.40 - 2.60Singlet
H-ortho (phenoxy)7.10 - 7.25Multiplet (doublet of doublets)
H-meta (phenoxy)7.30 - 7.45Multiplet (triplet)
H-para (phenoxy)7.00 - 7.15Multiplet (triplet)

Note: Predicted values are estimated based on data from related pyrimidine and pyridine (B92270) N-oxide structures. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the pyrimidine ring carbons are particularly diagnostic. The N-oxide group exerts a strong electronic influence, generally causing a downfield shift (deshielding) for the carbons directly attached to the oxidized nitrogen (C4 and C6 in this case, relative to the unoxidized pyrimidine) and an upfield shift (shielding) for the C5 carbon. The carbon of the methyl group will resonate at a characteristic upfield position (~15-25 ppm). The phenoxy group will show signals for its six aromatic carbons, including a characteristic signal for the oxygen-bound carbon (ipso-carbon) at a downfield position.

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (pyrimidine)150 - 155
C-4 (pyrimidine)160 - 165
C-5 (pyrimidine)105 - 110
C-6 (pyrimidine)155 - 160
-CH₃ (at C6)18 - 25
C-ipso (phenoxy)150 - 155
C-ortho (phenoxy)120 - 125
C-meta (phenoxy)129 - 131
C-para (phenoxy)123 - 128

Note: Predicted values are estimated based on data from related pyrimidine and pyridine N-oxide structures. nih.govchemicalbook.com Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Mechanistic Insights via Isotope Labeling Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms. Given the low natural abundance of ¹⁵N (0.37%), studies on compounds like this compound often necessitate isotopic labeling. nih.gov

In pyrimidine N-oxides, ¹⁵N NMR can distinguish between the different nitrogen environments: the unoxidized ring nitrogen (N3) and the oxidized ring nitrogen (N1). The chemical shift of the N-oxide nitrogen is highly sensitive to substituent effects and solvent interactions. Studies on aminopyridine and aminopyrimidine N-oxides have shown that the ¹⁵N chemical shifts are responsive to the electronic nature of substituents and can be used to study tautomeric equilibria and protonation states. researchgate.netcore.ac.uk For instance, electron-donating groups generally increase the shielding (lower ppm value) of the ring nitrogens, while electron-withdrawing groups cause deshielding. core.ac.uk

Isotope labeling with ¹⁵N is crucial for mechanistic studies, such as investigating reaction pathways or binding interactions. For example, in studies of dihydrofolate reductase inhibitors, which often contain a pyrimidine core, ¹⁵N labeling has been used to unambiguously determine the site of protonation when the drug binds to the enzyme. researchgate.net Similarly, for this compound, selective ¹⁵N labeling of one or both pyrimidine nitrogens would allow for precise tracking of chemical transformations, intermolecular interactions, or protonation events under various chemical conditions.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., N⁺-O⁻ Stretching Vibrations)

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The most diagnostic feature in the IR spectrum of a heterocyclic N-oxide is the N⁺-O⁻ stretching vibration. For pyrimidine N-oxides, this band is typically strong and appears in the region of 1255-1300 cm⁻¹. acs.orgdatapdf.com The exact position of this band can be influenced by the electronic nature of the substituents on the pyrimidine ring.

Other expected characteristic absorptions include C-H stretching vibrations for the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), aromatic C=C and C=N ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region), and C-O-C stretching from the phenoxy ether linkage. A second band, also considered characteristic of heterocyclic N-oxides, often appears in the 847-872 cm⁻¹ range. datapdf.com

Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3100Medium-Weak
Aliphatic C-H Stretch (-CH₃)2850 - 2960Medium-Weak
Aromatic C=C / C=N Stretch1400 - 1600Medium-Strong
N⁺-O⁻ Stretch 1255 - 1300 Strong
C-O-C Asymmetric Stretch1200 - 1250Strong
Characteristic N-oxide band847 - 872Medium

Source: Data compiled from studies on pyrimidine and pyridine N-oxides. acs.orgdatapdf.comoup.com

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric breathing vibrations of the pyrimidine and phenyl rings are expected to be prominent in the Raman spectrum. researchgate.net The N⁺-O⁻ stretching vibration, which is strong in the IR, is also typically observed in the Raman spectrum of N-oxides, although its intensity can vary. oup.com The analysis of the full Raman spectrum, often aided by computational calculations, can provide a detailed assignment of the numerous vibrational modes of the molecule, offering a comprehensive understanding of its structural and bonding characteristics. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

The fragmentation of N-oxides, including pyrimidine N-oxides, often involves the characteristic loss of an oxygen atom. nih.gov The fragmentation pathway would likely proceed through several key steps, initiated by the ionization of the molecule. The stability of the resulting fragments, including potential rearrangements, would dictate the observed mass spectrum. While a specific fragmentation table for this compound is not available, a hypothetical fragmentation pattern can be proposed based on the known behavior of related compounds.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

Fragment Ionm/z (Proposed)Description
[C₁₁H₁₀N₂O₂]⁺214.21Molecular Ion ([M]⁺)
[C₁₁H₁₀N₂O]⁺198.21Loss of oxygen from the N-oxide
[C₁₀H₇N₂O]⁺171.18Loss of the methyl group
[C₆H₅O]⁺93.10Phenoxy radical cation
[C₅H₅N₂]⁺93.10Pyrimidine ring fragment

Note: This table is illustrative and based on general fragmentation principles. Actual experimental data is required for confirmation.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Structure and Stereochemistry

A single-crystal X-ray diffraction analysis of this compound would reveal the precise solid-state conformation of the molecule. For related pyrimidine derivatives, the pyrimidine ring can adopt various conformations, such as a flattened boat. nih.gov The analysis would determine the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. For instance, in a similar structure, ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the dihedral angle between the benzene (B151609) ring and the dihydropyrimidine (B8664642) ring is 75.25 (6)°. nih.gov

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The crystal packing of this compound would be stabilized by various intermolecular interactions. In many N-oxide containing crystal structures, hydrogen bonds play a significant role in the supramolecular assembly. nih.gov While this compound lacks traditional hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would likely be observed. nih.gov Analysis of related crystal structures shows that molecules can be linked into dimers or chains through these interactions. nih.gov

Electrochemical Characterization

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of a molecule, providing information about its oxidation and reduction potentials.

Voltammetric Oxidation and Reduction Potentials and Their Correlation with Electronic Spectra

The voltammetric analysis of this compound would reveal its tendency to accept or donate electrons. The N-oxide group is known to be electrochemically active and can be reduced. nih.govresearchgate.net Studies on similar quinoxaline (B1680401) di-N-oxide derivatives have shown that the first reduction is often a reversible or quasi-reversible process corresponding to the formation of a radical anion. nih.govresearchgate.netmdpi.com The reduction potential is influenced by the substituents on the aromatic rings. nih.govresearchgate.net The oxidation potential would provide insight into the ease of removing an electron from the molecule. These potentials can be correlated with the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron Spin Resonance (ESR) Spectroscopy for Investigating Electrode Processes

Electron Spin Resonance (ESR) spectroscopy is a technique used to detect and study species with unpaired electrons, such as radicals formed during electrochemical reactions. If the one-electron reduction or oxidation of this compound leads to a stable radical, ESR spectroscopy could be used to characterize this radical species. The resulting ESR spectrum would provide information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. Studies on pyrimidine radicals have utilized ESR to understand electron transfer processes. nih.gov

Other Advanced Analytical Techniques

The comprehensive characterization of "this compound" extends beyond mass spectrometry and nuclear magnetic resonance to include a suite of other advanced analytical techniques. These methods are crucial for verifying the compound's purity, investigating its electronic structure, and understanding its optical properties. High-Performance Liquid Chromatography (HPLC), Electron Paramagnetic Resonance (EPR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique insights into the physicochemical nature of this N-oxide derivative.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of pyrimidine derivatives, offering high resolution and sensitivity for purity determination and quantitative measurements. researchgate.net For polar compounds such as pyridine N-oxides, which can be challenging to retain on standard reversed-phase columns, specific HPLC methods are employed. chromforum.org

Detailed Research Findings:

The analysis of pyrimidine derivatives is frequently accomplished using reversed-phase HPLC, typically with C8 or C18 stationary phases. researchgate.net However, the high polarity of the N-oxide functional group in "this compound" may lead to poor retention under standard reversed-phase conditions, often causing the compound to elute with the solvent front. chromforum.org To overcome this, several strategies can be implemented. One approach is to use a mobile phase with a very high aqueous content and a buffer at a pH above 8. chromforum.org Another effective method is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of highly polar compounds. chromforum.org

For routine purity analysis, HPLC with ultraviolet (UV) detection is standard, often monitoring at wavelengths of 210 nm and 254 nm, where pyrimidine and phenoxy chromophores are expected to absorb. acs.org The purity of a synthesized batch of "this compound" can be accurately determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.

Interactive Data Table: Representative HPLC Method Parameters

ParameterConditionRationale
Column Waters XBridge BEH C18 (or a HILIC column)C18 is a common starting point for pyrimidine derivatives researchgate.net; HILIC is an alternative for highly polar N-oxides. chromforum.org
Mobile Phase A: 10 mM Ammonium (B1175870) Hydroxide in Water (pH ~9) B: Acetonitrile (B52724)High pH buffer can improve retention of polar N-oxides on a C18 column. chromforum.org
Gradient 95% A to 50% A over 15 minutesA gradient elution ensures separation of the main compound from potential non-polar and polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. researchgate.net
Detection UV at 210 nm and 254 nmThese wavelengths capture the electronic transitions of the pyrimidine and aromatic rings. acs.org
Injection Volume 5 µLStandard volume for analytical injections.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electrons and Defect Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. nih.gov While "this compound" in its ground state is a diamagnetic molecule (containing no unpaired electrons) and thus EPR-silent, the technique is invaluable for studying its potential radical forms or interactions with paramagnetic species. rsc.orgmdpi.com

Detailed Research Findings:

EPR spectroscopy becomes relevant in scenarios where "this compound" is subjected to conditions that can generate radicals, such as gamma-irradiation or certain chemical reactions. rsc.org For instance, the radical cation of the pyrimidine ring could be formed and studied. The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule, primarily through hyperfine couplings with magnetic nuclei like ¹⁴N and ¹H. rsc.org

Furthermore, the N-oxide functionality itself is present in many "spin traps"—molecules designed to react with short-lived radicals to form more stable radical adducts that can be detected by EPR. nih.govmdpi.comresearchgate.net For example, cyclic nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are widely used for this purpose. researchgate.net While not a direct analysis of the parent compound, this highlights the relevance of the N-oxide chemical class in the broader field of free radical research. An EPR study of "this compound" under oxidative stress could reveal its potential to form radical species or act as an antioxidant by scavenging other radicals.

Interactive Data Table: Potential EPR Applications and Expected Observations

ApplicationExperimental ApproachExpected Information from EPR
Radical Cation Study γ-irradiation of the compound in a frozen freon matrix at 77 K. rsc.orgHyperfine splitting constants for ¹⁴N and ¹H nuclei, revealing the Single Occupied Molecular Orbital (SOMO) distribution. rsc.org
Oxidative Stress Analysis Reaction with a strong oxidizing agent (e.g., hydroxyl radical) in the presence of an EPR spectrometer.Detection of any transient radical intermediates formed from the parent compound.
Antioxidant Activity Co-incubation with a stable free radical (e.g., DPPH) or a radical-generating system.A decrease in the EPR signal of the known radical would indicate scavenging activity by the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. acs.org Substituted pyrimidine N-oxides exhibit characteristic absorption bands that are sensitive to their molecular structure and solvent environment. acs.orgnih.gov

Detailed Research Findings:

The UV-Vis spectrum of "this compound" is expected to be a composite of the electronic transitions originating from the pyrimidine N-oxide and phenoxy substituents. Aromatic N-oxides typically display strong π → π* transitions, and potentially weaker n → π* transitions. nih.gov The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrimidine and phenyl rings. The n → π* transition, involving the excitation of a non-bonding electron from the oxygen of the N-oxide group to a π* orbital, is also possible and typically appears at longer wavelengths (lower energy). nih.gov

For comparison, substituted pyridine N-oxides are well-studied, and their absorption spectra provide a basis for interpreting the spectrum of the target compound. acs.org The presence of the phenoxy group, an additional chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to a simple alkyl-substituted pyrimidine N-oxide, due to the extension of the conjugated π-system. The specific wavelengths and intensities of absorption are influenced by the electronic properties of the substituents and their spatial arrangement. rsc.orgmdpi.com

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

Transition TypeExpected Wavelength Range (nm)Associated ChromophoreNotes
π → π 220 - 280Pyrimidine ring and Phenoxy groupHigh-intensity absorption bands corresponding to the aromatic systems.
π → π 280 - 320Extended conjugation (Pyrimidine N-oxide + Phenoxy)A band characteristic of the charge-transfer nature between the electron-donating phenoxy group and the pyrimidine N-oxide ring.
n → π *310 - 360N-Oxide groupA lower intensity band, characteristic of N-oxides, which may be red-shifted due to conjugation. nih.gov

Derivatization Strategies and Synthetic Utility in Organic Synthesis

Functionalization at Pyrimidine (B1678525) Ring Positions

The pyrimidine N-oxide core is activated for several types of transformations, enabling the introduction of a wide array of functional groups.

The N-oxide group significantly influences the electronic distribution of the pyrimidine ring, rendering it more susceptible to nucleophilic attack. youtube.com This electronic modification is a cornerstone of its synthetic utility. Heterocyclic N-oxides, such as pyrimidine N-oxide, feature an electron-donating oxygen atom and an electron-withdrawing N-O bond, which activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C4 positions. rsc.orgscripps.edu

In the case of 6-Methyl-4-phenoxypyrimidine 1-oxide, the phenoxy group at the C4 position serves as a competent leaving group. This allows for its displacement by a variety of nucleophiles. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The N-oxide group helps to stabilize the negative charge developed in this intermediate, thereby facilitating the substitution reaction. A study by Jovanovic in 1984 noted the synthesis of 4-amino-6-methylpyrimidine 1-oxide via the nucleophilic substitution of 4-phenoxy-6-methylpyrimidine 1-oxide, confirming the viability of this strategy on this specific scaffold. cdnsciencepub.com

This SNAr strategy enables the introduction of a diverse range of substituents at the C4 position, as illustrated by the general reaction scheme below.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile (Nu-H) Resulting C4-Substituent Potential Product Class
R-NH₂ (Amines) -NHR Amino-pyrimidines
R-OH (Alcohols) -OR Alkoxy-pyrimidines
R-SH (Thiols) -SR Thioether-pyrimidines

This table represents potential transformations based on established SNAr chemistry on activated heterocyclic systems.

The methyl group at the C6 position, while generally less reactive, can be functionalized. However, a more synthetically valuable approach involves the strategic oxidation of a methyl group at the C4 position to a carbaldehyde. While the title compound has a phenoxy group at C4, related pyrimidine N-oxides with a 4-methyl group can be readily oxidized. For instance, the Riley oxidation, which employs selenium dioxide, is a known method for converting 4-methylpyrimidines into the corresponding pyrimidine-4-carbaldehydes. nih.gov Analysis of the oxidation of 6-methyl-2,4-dioxopyrimidine has shown this to be a feasible transformation. researchgate.net

Once formed, the pyrimidine-4-carbaldehyde (B152824) is a highly versatile intermediate. rsc.orgnih.gov The formyl group acts as a synthetic handle that can be converted into numerous other functional groups, significantly expanding the molecular diversity accessible from the pyrimidine N-oxide scaffold. rsc.orgnih.gov

Key transformations of pyrimidine-4-carbaldehydes include:

Alkynyl Substituents: The aldehyde can be converted to a terminal alkyne through methods like the Corey-Fuchs or Seyferth-Gilbert homologation.

Cyano Substituents: Treatment of the aldehyde with reagents such as tosylhydrazine followed by potassium cyanide, or through formation of an oxime and subsequent dehydration, yields a nitrile (cyano) group. nih.gov

Oxazolyl Substituents: Condensation of the aldehyde with tosylmethyl isocyanide (TosMIC) provides a direct route to 5-substituted oxazoles. nih.gov

β-Ketoester Substituents: The aldehyde can undergo various condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds, to generate precursors for β-ketoesters. nih.gov

Table 2: Synthetic Transformations of a Pyrimidine-4-carbaldehyde Intermediate

Starting Material Reagents/Conditions Resulting Functional Group
Pyrimidine-4-carbaldehyde 1. CBr₄, PPh₃2. n-BuLi Alkynyl (-C≡CH)
Pyrimidine-4-carbaldehyde 1. NH₂OH·HCl2. Dehydrating agent Cyano (-CN)
Pyrimidine-4-carbaldehyde TosMIC, K₂CO₃ Oxazol-5-yl

This table illustrates established synthetic routes for the transformation of aromatic aldehydes. nih.gov

Role of Pyrimidine N-Oxides as Protecting Groups or Auxiliary Agents in Synthetic Sequences

The N-oxide functionality can be strategically employed as both a protecting group and a directing group in multi-step syntheses. rsc.org The introduction of the oxygen atom suppresses the nucleophilicity of the ring nitrogen, preventing it from participating in undesired side reactions. wikipedia.org This protection is reversible, as the N-oxide can be readily deoxygenated using various reducing agents like PCl₃ or zinc dust to restore the parent pyrimidine structure at a later synthetic stage. wikipedia.org

Furthermore, the N-oxide oxygen can act as an auxiliary directing group in C-H functionalization reactions. nih.govmdpi.com The proximity of the oxygen atom can direct transition metal catalysts to activate adjacent C-H bonds, most commonly at the C2 position. This allows for regioselective installation of new carbon-carbon or carbon-heteroatom bonds, a powerful strategy for late-stage functionalization. mdpi.comnih.gov Pyridine (B92270) N-oxides have also been developed as effective hydrogen-atom-transfer (HAT) catalysts under photoredox conditions, enabling the functionalization of unactivated C(sp³)–H bonds. nih.gov

Utilization of Pyrimidine N-Oxide Scaffolds in Advanced Material Development

The distinct electronic and coordination properties of pyrimidine N-oxides make them attractive building blocks for advanced materials with applications in optics and catalysis.

Fluorescent Scaffolds: Heterocyclic N-oxides are increasingly recognized for their utility in creating fluorescent molecules. rsc.orgrsc.org The N-oxide structural motif can be introduced to enable "turn-on" fluorescence through an intramolecular charge transfer (ICT) process. rsc.orgrsc.org This effect is often triggered by the cleavage of the N-O bond, which can be initiated by specific analytes or environmental conditions, making these scaffolds suitable for developing chemosensors. rsc.org For instance, push-pull systems based on substituted pyrimidines have been designed as fluorescent probes for bioimaging applications, such as visualizing lipid droplets in cells. nih.gov The inherent zwitterionic character of the N-oxide group often improves water solubility, a desirable property for biological probes. rsc.org

Components in Metal Complexes: Pyridine and pyrimidine N-oxides serve as effective ligands in coordination chemistry. acs.orgnih.gov They typically bind to metal ions through the oxygen atom, forming stable complexes with a range of transition metals including Mn(II), Fe(II), Co(II), Ni(II), and Zn(II). nih.govresearchgate.net The resulting metal complexes exhibit diverse coordination geometries and properties. The ability to tune the electronic nature of the pyrimidine ring through substitution allows for fine-control over the properties of the resulting metal complex. researchgate.net

Catalysts: Both the N-oxide compounds themselves and their metal complexes have shown promise in catalysis. Chiral heteroaromatic N-oxides have emerged as powerful organocatalysts, acting as Lewis bases to activate reagents in asymmetric transformations. nih.gov Their utility stems from the nucleophilicity of the N-oxide oxygen. nih.govacs.org For example, chiral pyridine-N-oxide derivatives have been successfully used as catalysts in enantioselective acylative reactions. acs.org Additionally, zinc complexes supported by pyridine-N-oxide ligands have been employed as highly efficient catalysts for Michael addition reactions. rsc.org

Q & A

Q. What are the recommended synthetic routes for 6-methyl-4-phenoxypyrimidine 1-oxide, and how can oxidation conditions be optimized?

Methodological Answer: The synthesis of pyrimidine N-oxides typically involves oxidation of the parent pyrimidine. For this compound, controlled oxidation using agents like hydrogen peroxide (H₂O₂) under acidic or basic conditions is common. Optimization involves:

  • Reagent Selection: Hydrogen peroxide is preferred over stronger oxidizers (e.g., KMnO₄) to avoid over-oxidation.
  • Temperature Control: Reactions are conducted at 50–70°C to balance reaction rate and product stability.
  • Monitoring: Thin-layer chromatography (TLC) or in-situ NMR tracks intermediate formation.
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the N-oxide, followed by recrystallization for purity .

Q. How can X-ray crystallography confirm the structure and conformational stability of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:

  • Crystal Growth: Slow evaporation of a saturated solution in dichloromethane/methanol yields suitable crystals.
  • Data Collection: At 123 K (to minimize thermal motion), parameters like bond lengths and angles are measured (e.g., mean σ(C–C) = 0.003 Å ).
  • Puckering Analysis: Cremer-Pople parameters assess ring puckering in the pyrimidine core, comparing to related structures .
  • Hydrogen Bonding: Graph-set analysis identifies intermolecular interactions affecting stability .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for pyrimidine N-oxides?

Methodological Answer: Discrepancies arise due to tautomerism or solvent effects. Resolution strategies include:

  • Variable-Temperature NMR: Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
  • 2D NMR Techniques: HSQC and HMBC correlate proton and carbon signals to confirm connectivity.
  • Computational Modeling: Density functional theory (DFT) predicts IR/NMR spectra, which are compared to experimental data .
  • Crystallographic Validation: SC-XRD data anchors spectral interpretations .

Q. What experimental approaches elucidate the reactivity of the N-oxide group in substitution reactions?

Methodological Answer: The N-oxide group enhances electrophilicity at specific positions. Key approaches:

  • Kinetic Studies: Monitor reaction rates under varying conditions (pH, solvent polarity) to identify nucleophilic attack sites.
  • Isotopic Labeling: Use ¹⁵N or ¹⁸O isotopes to track oxygen transfer mechanisms in redox reactions.
  • Competitive Reactions: Compare reactivity with non-oxidized analogs (e.g., 6-methyl-4-phenoxypyrimidine) to isolate N-oxide effects .
  • Mass Spectrometry: High-resolution MS (HRMS) identifies intermediates in complex reaction pathways .

Q. How can computational methods predict the stability and degradation pathways of this compound?

Methodological Answer: Stability studies combine experimental and computational tools:

  • Accelerated Stability Testing: Expose the compound to heat, light, and humidity; analyze degradation via HPLC-MS.
  • DFT Calculations: Predict bond dissociation energies (BDEs) and identify vulnerable sites (e.g., N–O bond cleavage).
  • Molecular Dynamics (MD): Simulate solvent interactions to assess aggregation or hydrolysis risks .
  • Peroxide Formation Risk: Assess using guidelines for peroxide-forming chemicals (e.g., storage under inert atmosphere) .

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